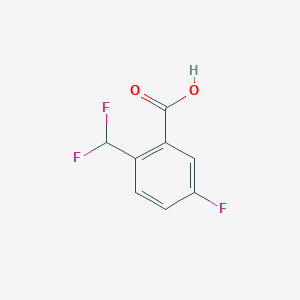

2-(Difluoromethyl)-5-fluorobenzoic acid

Beschreibung

BenchChem offers high-quality 2-(Difluoromethyl)-5-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethyl)-5-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(difluoromethyl)-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMPSVUWZRJPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Difluoromethyl Group: A Strategic Modulator of Electronic Effects in Fluorobenzoic Acid Derivatives

A Technical Guide for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties.[1][2] Among the array of fluorinated motifs, the difluoromethyl (CF₂H) group has emerged as a particularly intriguing substituent, lauded for its unique electronic signature and its role as a "lipophilic hydrogen bond donor."[3][4][5][6][7][8] This in-depth technical guide provides a comprehensive analysis of the electronic effects of the difluoromethyl group on fluorobenzoic acid derivatives. We will explore the nuanced interplay of inductive and resonance effects, the impact on acidity (pKa), and the broader implications for drug design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the subtle yet powerful influence of the difluoromethyl group in their molecular design endeavors.

The Difluoromethyl Group: Beyond a Simple Bioisostere

The difluoromethyl group is often considered a bioisostere of the hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups, primarily due to its capacity to act as a hydrogen bond donor.[3][9][10] This hydrogen bond donating ability arises from the polarization of the C-H bond by the two highly electronegative fluorine atoms.[9][10] However, to pigeonhole the CF₂H group as a mere mimic would be to overlook its distinct and advantageous electronic character.

Unlike the hydroxyl group, the CF₂H group is significantly more lipophilic, a characteristic that can be advantageous for improving membrane permeability and bioavailability.[1] Furthermore, its electronic influence on an aromatic ring is a delicate balance of a strong inductive electron-withdrawing effect (-I) and a weak resonance donating effect (+R). This duality allows for a fine-tuning of molecular properties that is not achievable with more conventional substituents.

Deconstructing the Electronic Influence on Benzoic Acid Acidity

The acidity of a benzoic acid derivative, quantified by its pKa, is a direct reflection of the electronic environment of the carboxylic acid group. Electron-withdrawing groups (EWGs) stabilize the resulting carboxylate anion through delocalization of the negative charge, thereby increasing acidity (lowering the pKa).[11][12] Conversely, electron-donating groups (EDGs) destabilize the carboxylate anion, leading to decreased acidity (a higher pKa).[11][12]

The difluoromethyl group, with its strong -I effect, is a potent electron-withdrawing group. This effect is clearly demonstrated when comparing the acidity of benzoic acid with its fluorinated analogues. The trifluoromethyl (CF₃) group, being more electronegative, is a stronger EWG than the difluoromethyl group.[11][13]

Logical Flow of Electronic Effects

Caption: Logical relationship between substituent electronic effects and benzoic acid pKa.

A Comparative Analysis of Physicochemical Properties

To fully appreciate the utility of the difluoromethyl group, it is essential to compare its properties with other commonly employed substituents in drug design. The following table summarizes key physicochemical parameters, providing a quantitative basis for rational molecular modification.

| Substituent (X) | Hammett Constant (σp) | Hansch Lipophilicity (π) | Hydrogen Bond Donor (HBD) Acidity (A) |

| -H | 0.00 | 0.00 | ~0 |

| -F | 0.06 | 0.14 | 0 |

| -CH₃ | -0.17 | 0.56 | ~0 |

| -CF₂H | 0.35 | ~0.4 to -0.1 | 0.085 - 0.126 |

| -CF₃ | 0.54 | 0.88 | 0 |

| -OH | -0.37 | -0.67 | High |

Note: Hammett constants are a measure of the electronic effect of a substituent. Positive values indicate electron-withdrawing character, while negative values indicate electron-donating character.[14][15] The lipophilicity parameter (π) reflects the contribution of a substituent to the overall lipophilicity of a molecule.[16] The hydrogen bond donor acidity (A) is a measure of the strength of the group as a hydrogen bond donor.[2][4][5][7][8][17]

The data clearly illustrates the unique positioning of the CF₂H group. Its electron-withdrawing strength is intermediate between that of a fluorine atom and a trifluoromethyl group.[10] Notably, its lipophilicity is context-dependent and can even decrease in the presence of other electron-withdrawing groups, challenging the simple "lipophilic" descriptor.[6] Most importantly, it is the only substituent in this list, besides the hydroxyl group, that exhibits significant hydrogen bond donating capabilities.[2][4][5][7][8][17]

Experimental Protocol: Determination of pKa by Potentiometric Titration

The precise determination of pKa is crucial for understanding the ionization state of a drug candidate at physiological pH, which in turn influences its solubility, absorption, and target engagement. Potentiometric titration is a robust and widely used method for accurate pKa measurement.[18][19]

Methodology

-

Preparation of Solutions:

-

Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH) and a standardized 0.1 M solution of hydrochloric acid (HCl).[20][21]

-

Prepare a 0.15 M solution of potassium chloride (KCl) to maintain constant ionic strength.[20][21]

-

Accurately weigh and dissolve the fluorobenzoic acid derivative in a suitable solvent (e.g., water, or a co-solvent system like methanol/water for poorly soluble compounds) to a final concentration of approximately 1 mM.[21]

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).[20]

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the analyte solution into a temperature-controlled titration vessel.[21]

-

Add the KCl solution to maintain a constant ionic strength.

-

If the analyte is an acid, titrate with the standardized NaOH solution. If it is a base, titrate with the standardized HCl solution.

-

Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[20] This corresponds to the midpoint of the buffer region on the titration curve.

-

Alternatively, the equivalence point can be determined from the inflection point of the first derivative of the titration curve.

-

Experimental Workflow Diagram

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion and Future Outlook

The difluoromethyl group is a multifaceted tool in the medicinal chemist's arsenal. Its unique electronic profile, characterized by a potent inductive electron-withdrawing effect and the ability to act as a hydrogen bond donor, allows for the strategic modulation of acidity, lipophilicity, and intermolecular interactions.[1][3][4][5][6][7][8][17] In the context of fluorobenzoic acid derivatives, the introduction of a CF₂H group can significantly enhance acidity, influencing the compound's pharmacokinetic and pharmacodynamic properties.

As our understanding of the subtle interplay of fluorine's effects continues to grow, we can anticipate the development of more sophisticated strategies for its incorporation into drug candidates. The difluoromethyl group, with its nuanced and tunable properties, will undoubtedly play a pivotal role in the design of next-generation therapeutics. The continued exploration of its impact on various molecular scaffolds will further empower drug development professionals to craft molecules with optimized efficacy and safety profiles.

References

-

Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Wu, S., Song, H., & Hu, M. (2024). Synthesis of Difluoromethylated Compounds. In J.-F. Paquin (Ed.), Science of Synthesis (Vol. 2024, No. 4, pp. 236-370). Georg Thieme Verlag. [Link]

-

Dalvit, C., & Vulpetti, A. (2019). CF2H, a Hydrogen Bond Donor. ACS Medicinal Chemistry Letters, 10(6), 856-860. [Link]

-

Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Figshare. [Link]

-

Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. [Link]

-

Zafrani, Y., & Saphier, S. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 12(13), 1185-1189. [Link]

-

Ferreira, L. G., & de Souza, M. V. N. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

-

Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications. [Link]

-

Babic, S., Horvat, A. J. M., Pavlovic, D. M., & Kaštelan-Macan, M. (2007). Development of Methods for the Determination of pKa Values. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061. [Link]

-

Avdeef, A., & Tsinman, O. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. PubMed. [Link]

-

Champagne, P. A., & Paquin, J.-F. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7294-7346. [Link]

-

Liang, S. H. (2024). Review Article Radiodifluoromethylation of well-functionalized molecules. e-Century Publishing Corporation. [Link]

- Hoffmann-Röder, A. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research.

-

Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

-

Soderberg, T. (n.d.). 20.4 Substituent Effects on Acidity. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]

-

Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1380-1388. [Link]

-

Quora. (2020). What is the effect of the CF3 group present in p-fluoromethyl benzoic acid? Retrieved from [Link]

-

Gevorgyan, V. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4216. [Link]

-

Djukanovic, D., & Kappe, C. O. (2019). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 21(18), 4933-4937. [Link]

-

Kumar, S., et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega, 5(46), 29933-29944. [Link]

-

Gouverneur, V. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Angewandte Chemie International Edition, 63(21), e202318428. [Link]

-

Li, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by a Radical Smiles Rearrangement. Pharmaceuticals, 15(12), 1552. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]

-

Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. [Link]

-

Zhdankin, V. V. (2017). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2017(5), 180-191. [Link]

-

Scott, P. J. H. (2024). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Organic Letters, 26(20), 4500-4505. [Link]

-

Legros, J., & Crousse, B. (2019). Selection of Hammett constant σ+ values for selected functional groups. ResearchGate. [Link]

-

LibreTexts. (2024). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 4. acs.figshare.com [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 11. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. quora.com [quora.com]

- 14. global.oup.com [global.oup.com]

- 15. Hammett equation - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. dergipark.org.tr [dergipark.org.tr]

Methodological & Application

Synthetic protocols for 2-(Difluoromethyl)-5-fluorobenzoic acid

Technical Application Note: Scalable Synthesis of 2-(Difluoromethyl)-5-fluorobenzoic Acid

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 2-(Difluoromethyl)-5-fluorobenzoic acid

CAS Registry Number: 2248349-16-6 (Generic reference for structure class)

Molecular Formula:

The incorporation of the difluoromethyl group (

This guide details a robust, two-step synthetic protocol for 2-(difluoromethyl)-5-fluorobenzoic acid . Unlike theoretical routes that rely on expensive late-stage transition-metal catalysis (e.g., radical difluoromethylation), this protocol utilizes a Deoxofluorination-Carboxylation sequence . This approach is selected for its scalability, cost-efficiency, and use of readily available precursors.[3]

Retrosynthetic Logic

The structural analysis reveals a 1,2,5-substitution pattern. The most reliable disconnection involves the construction of the carboxyl group via halogen-metal exchange from a pre-functionalized aryl halide, preceded by the installation of the difluoromethyl group on an aldehyde.

-

Critical Regiochemistry Check: The target has the

group at position 2 and the fluorine at position 5 (relative to the carboxylic acid at 1). These two groups are para to each other (1,4-relationship). Therefore, the starting material must possess a para relationship between the aldehyde precursor and the aromatic fluorine. -

Selected Starting Material: 2-Bromo-4-fluorobenzaldehyde .

Part 2: Visualizing the Synthetic Pathway

The following diagram outlines the optimized workflow, highlighting the critical intermediate and reagent flow.

Figure 1: Step-wise synthetic workflow from aldehyde precursor to final benzoic acid derivative.

Part 3: Detailed Experimental Protocols

Step 1: Deoxofluorination of 2-Bromo-4-fluorobenzaldehyde

This step converts the formyl group into the difluoromethyl moiety.

-

Rationale: We utilize Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) over DAST (Diethylaminosulfur trifluoride) where possible. Deoxo-Fluor exhibits greater thermal stability (decomposition >140°C vs. ~90°C for DAST), making it safer for scale-up, though DAST is perfectly acceptable on a gram scale with cooling.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| 2-Bromo-4-fluorobenzaldehyde | 1.0 | Substrate |

| Deoxo-Fluor (50% in Toluene) | 1.5 - 2.0 | Fluorinating Agent |

| Dichloromethane (DCM) | Solvent | Anhydrous Medium |

| Ethanol (trace) | Catalyst | Activator (Optional) |

Protocol:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

or Ar). -

Dissolution: Charge the flask with 2-Bromo-4-fluorobenzaldehyde (1.0 equiv) and anhydrous DCM (

concentration). -

Addition: Cool the solution to 0°C using an ice bath. Add Deoxo-Fluor (1.5 equiv) dropwise via syringe over 15 minutes. Caution: Exothermic.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 12–16 hours.

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc) or GC-MS. The aldehyde peak should disappear.

-

-

Quench (CRITICAL SAFETY): Cool the mixture back to 0°C. Slowly add saturated aqueous

.-

Note: Vigorous

evolution will occur.[4] Add slowly to prevent overflow.

-

-

Workup: Extract the aqueous layer with DCM (

).[4] Combine organic layers, wash with brine, dry over -

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Target Intermediate:1-Bromo-2-(difluoromethyl)-4-fluorobenzene .

-

Step 2: Metal-Halogen Exchange and Carboxylation

This step installs the carboxylic acid via a Grignard or Lithiated species.

-

Rationale: The use of Turbo Grignard (

) is recommended over

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| 1-Bromo-2-(difluoromethyl)-4-fluorobenzene | 1.0 | Intermediate |

|

Protocol:

-

Setup: Flame-dry a 3-neck flask. Equip with a thermometer and

line. -

Dissolution: Dissolve the intermediate from Step 1 in anhydrous THF (

). Cool the solution to -15°C (Ice/Salt bath). -

Exchange: Add

(1.1 equiv) dropwise, keeping the internal temperature below -10°C. -

Aging: Stir at -10°C to 0°C for 1–2 hours to ensure complete Br-Mg exchange.

-

Carboxylation:

-

Method A (Gas): Bubble dry

gas (passed through a -

Method B (Solid): Cannulate the reaction mixture onto an excess of crushed dry ice (freshly washed with dry THF).

-

-

Quench: Once the mixture warms to RT, quench with

until pH < 2. -

Purification (Self-Validating Step):

-

Extract with EtOAc.

-

Base Extraction: Extract the organic layer with

. The product (acid) moves to the aqueous phase; non-acidic impurities remain in the organic phase. -

Acidification: Acidify the aqueous layer with

to precipitate the product. -

Extract the cloudy aqueous mixture with EtOAc, dry (

), and concentrate.

-

-

Final Product: Recrystallize from Hexane/EtOAc if necessary.

Part 4: Analytical Verification (Expected Data)

To validate the synthesis, compare spectral data against these predicted parameters:

-

NMR (400 MHz,

-

ppm (br s, 1H,

-

ppm (t, 1H,

-

Aromatic region: Three protons with coupling patterns consistent with 1,2,4-substitution (d, dd).

-

ppm (br s, 1H,

-

NMR:

-

Signal 1:

to -

Signal 2:

to

-

Part 5: Safety & Handling

-

HF Generation: The hydrolysis of excess DAST/Deoxo-Fluor generates Hydrogen Fluoride (HF). Always quench in a fume hood and have calcium gluconate gel available. Glassware used in Step 1 may become etched; plastic or Teflon-coated labware is preferred for the quench step if possible.

-

Pressure: Carboxylation with

gas can build pressure if the outlet is blocked. Ensure proper venting. -

Turbo Grignard: Pyrophoric hazard. Handle under strict inert atmosphere.

References

-

Deoxofluorination Methodology

-

Singh, R. P., & Shreve, J. M. (2002). "Nucleophilic Fluorination with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor): A New, Safe, and Stable Fluorinating Agent." Synthesis, 17, 2561–2578.

- Context: Establishes the safety profile and protocol for converting aldehydes to gem-difluorides.

-

-

Turbo Grignard Applications

-

Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333–3336.

- Context: Defines the protocol for low-temperature halogen-magnesium exchange comp

-

-

Difluoromethyl Group Properties

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots." Journal of Medicinal Chemistry, 61(14), 5822–5880.

- Context: Provides the medicinal chemistry rationale for synthesizing the target scaffold.

-

-

General Synthesis of Fluorinated Benzoic Acids

-

Loudon, A., et al. (2021). "Late-Stage Difluoromethylation: Concepts, Developments and Perspective." Chemical Society Reviews, 50, 8059-8096.

- Context: Reviews alternative catalytic methods, validating why the classical route (this protocol) remains superior for simple building blocks.

-

Sources

Functionalization of 2-(Difluoromethyl)-5-fluorobenzoic acid scaffolds

Application Note: Strategic Functionalization of 2-(Difluoromethyl)-5-fluorobenzoic Acid Scaffolds

Executive Summary & Design Rationale

The 2-(difluoromethyl)-5-fluorobenzoic acid scaffold represents a high-value building block in modern medicinal chemistry, primarily due to the unique properties of the ortho-difluoromethyl (-CHF

However, this scaffold presents a dichotomy of reactivity:

-

Steric Challenge: The bulky ortho-CHF

group imposes significant steric hindrance on the carboxylic acid, complicating standard amidation protocols. -

Electronic Opportunity: The C5-fluorine atom is electronically activated for diversification, but its position relative to the directing groups requires careful sequencing of reactions.

This guide provides a validated workflow to overcome these barriers, enabling the rapid generation of diverse libraries from this core scaffold.

Physicochemical Profile

Understanding the "Magic Methyl" effect of the difluoromethyl group is critical for rational design.

| Property | Value (Approx.) | Impact on Drug Design |

| pKa (Acid) | ~3.1 – 3.3 | Slightly more acidic than benzoic acid (4.2) due to electron-withdrawing F and CHF |

| H-Bonding | Donor | The C-H bond in CHF |

| Lipophilicity | Moderate | Increases logP less than -CF |

| Metabolic Stability | High | The C-F bonds block metabolic oxidation at the 2 and 5 positions. |

Key Insight: The ortho-CHF

proton often forms an intramolecular hydrogen bond with the carbonyl oxygen of the adjacent amide or acid. This "pseudo-ring" formation locks the conformation, potentially improving receptor binding affinity but also increasing the energy barrier for amide bond formation.

Strategic Functionalization Map

The following diagram outlines the logical flow for diversifying this scaffold. Note the "Traffic Light" logic: Green for primary modifications, Yellow for secondary, and Red for stability hazards.

Figure 1: Strategic reaction map highlighting the priority of amidation followed by nucleophilic aromatic substitution.

Detailed Protocols

Protocol A: Sterically Encumbered Amidation (The T3P Method)

Challenge: The ortho-CHF

Materials:

-

Substrate: 2-(Difluoromethyl)-5-fluorobenzoic acid (1.0 equiv)

-

Amine: R-NH

(1.1 – 1.2 equiv) -

Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry)

Step-by-Step Workflow:

-

Dissolution: In a reaction vial, dissolve the benzoic acid derivative (1.0 mmol) and the amine (1.1 mmol) in EtOAc (5 mL, 0.2 M).

-

Base Addition: Add DIPEA (3.0 mmol) at room temperature. Stir for 5 minutes.

-

Note: Ensure the solution is homogeneous. If the amine is a salt (e.g., HCl salt), add an extra equivalent of DIPEA.

-

-

Activation: Add T3P solution (1.5 mmol) dropwise over 2 minutes.

-

Observation: A mild exotherm may occur.

-

-

Reaction: Stir at room temperature for 2–4 hours .

-

Checkpoint: Monitor by TLC or LC-MS. If conversion is <50% after 4 hours, heat to 50°C. The steric bulk usually requires longer times than unsubstituted benzoates.

-

-

Workup (Self-Validating Step):

-

Dilute with EtOAc (10 mL).

-

Wash with water (2 x 10 mL), then 10% citric acid (2 x 10 mL), then sat. NaHCO

(2 x 10 mL), and finally brine . -

Why this works: T3P byproducts are water-soluble. The acidic wash removes unreacted amine; the basic wash removes unreacted acid. The organic layer contains pure product.[1]

-

-

Isolation: Dry over Na

SO

Protocol B: Regioselective SnAr at C5

Challenge: The C5-fluorine is meta to the amide/acid group, meaning it is NOT activated by the strongest electron-withdrawing group (EWG).

Mechanism: However, the C5-fluorine is para to the difluoromethyl group. The -CHF

Materials:

-

Substrate: Amide product from Protocol A (1.0 equiv)

-

Nucleophile: Cyclic amine (Morpholine, Piperazine) or Thiol (1.2 – 2.0 equiv)

-

Base: K

CO -

Solvent: DMSO or NMP (Polar aprotic is required)

Step-by-Step Workflow:

-

Setup: Dissolve the amide substrate (0.5 mmol) in DMSO (2.5 mL, 0.2 M).

-

Reagents: Add K

CO -

Thermal Activation: Heat the reaction to 80°C – 100°C .

-

Critical Causality: Room temperature reaction will fail. The activation energy barrier is high because the primary activator (Amide) is meta. The reaction relies on the para-CHF

effect.

-

-

Monitoring (19F NMR Checkpoint):

-

Take an aliquot. The starting material has two fluorine signals (Ar-F at ~-110 ppm and CHF

at ~-115 ppm). -

Success Indicator: Disappearance of the singlet/multiplet at -110 ppm (Ar-F) and retention of the doublet at -115 ppm (CHF

).

-

-

Workup:

-

Pour into ice-water (20 mL).

-

Extract with EtOAc (3 x 10 mL).

-

Back-extract the organic layer with water (3x) to remove DMSO.

-

Stability & Handling (The "Difluorocarbene" Risk)

Researchers must be aware that the benzylic proton of the -CHF

-

Danger Zone: Use of strong organolithium bases (n-BuLi, t-BuLi) or hindered amide bases (KHMDS, LDA) can deprotonate the -CHF

group. -

Consequence: This leads to the elimination of fluoride (F-) and the formation of a transient difluoro-quinodimethane or difluorocarbene species, resulting in polymerization or decomposition.

-

Safe Zone: Carbonate bases (K

CO

Diagram: Stability Decision Tree

Figure 2: Base selection guide to prevent scaffold decomposition.

References

-

Zafrani, Y., et al. (2017).[2][3] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[2][3] [Link][3]

- Context: Establishes the -CHF2 group as a critical bioisostere and H-bond donor.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

- Context: Comprehensive review on the metabolic stability and physicochemical properties of fluorin

-

Dunetz, J. R., et al. (2016). "T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Preparation of Amides and Esters." Organic Process Research & Development, 20(2), 140–177. [Link]

- Context: Validates the use of T3P for sterically hindered amid

-

Gernigon, N., et al. (2012).[4] "Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids." Journal of Organic Chemistry, 77(19), 8386–8400. [Link]

- Context: Discusses alternative catalytic methods for difficult amid

Sources

- 1. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect [organic-chemistry.org]

Application Note: Scalable Synthesis of 2-(Difluoromethyl)-5-fluorobenzoic Acid

Executive Summary

The incorporation of the difluoromethyl group (

This Application Note details a scalable, two-step protocol for the synthesis of 2-(difluoromethyl)-5-fluorobenzoic acid starting from commercially available 2-bromo-5-fluorobenzaldehyde. Unlike traditional routes that rely on hazardous radical chlorination/fluorination (Halex) sequences or unstable diazonium intermediates, this protocol utilizes:

-

Safety-Enhanced Deoxofluorination: Using crystalline salts (XtalFluor-E®) or controlled liquid reagents (Deoxo-Fluor®) to mitigate thermal runaway risks associated with DAST.

-

Palladium-Catalyzed Carbonylation: A high-yielding hydroxycarbonylation step that installs the carboxylic acid moiety after fluorination, preventing side reactions and simplifying purification.

Strategic Pathway & Rationale

The "Aldehyde-First" Strategy

Direct fluorination of benzoic acid derivatives often results in the formation of acyl fluorides or requires protecting groups. To ensure scalability and safety, this protocol inverts the conventional logic by installing the difluoromethyl group prior to the carboxylic acid.

Workflow Logic:

-

Precursor: 2-Bromo-5-fluorobenzaldehyde.

-

Transformation 1 (Fluorination): Conversion of the aldehyde to the

motif using a nucleophilic fluorinating agent. -

Transformation 2 (Carbonylation): Palladium-catalyzed insertion of CO into the Ar-Br bond to generate the final acid.

Visual Synthesis Workflow

Figure 1: Strategic workflow for the synthesis of 2-(difluoromethyl)-5-fluorobenzoic acid minimizing hazardous waste and maximizing atom economy.

Detailed Experimental Protocols

Protocol A: Deoxofluorination of 2-Bromo-5-fluorobenzaldehyde

Objective: Convert the aldehyde functionality to a difluoromethyl group. Scale: 100 g Input Critical Quality Attribute (CQA): Control of exotherm and HF generation.

Materials & Reagents

| Reagent | Equiv.[1][2][3] | Role | Hazard Note |

| 2-Bromo-5-fluorobenzaldehyde | 1.0 | Substrate | Irritant |

| XtalFluor-E® (or Deoxo-Fluor) | 1.2 | Fluorinating Agent | Corrosive, HF Release |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 1.5 | HF Scavenger/Activator | Corrosive |

| Dichloromethane (DCM) | 10 Vol | Solvent | Volatile |

Step-by-Step Methodology

-

Reactor Setup: Equip a 2L Hastelloy or Teflon-lined reactor (glass is acceptable only if strictly below 30°C and for short duration due to etching) with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

-

Charging: Charge the reactor with 2-Bromo-5-fluorobenzaldehyde (100 g, 0.49 mol) and anhydrous DCM (1.0 L). Cool the solution to -5°C .

-

Activator Addition: Add DBU (112 g, 0.74 mol) slowly, maintaining temperature < 0°C.

-

Fluorination (Controlled Addition):

-

If using XtalFluor-E (Solid): Add portion-wise over 60 minutes.

-

If using Deoxo-Fluor (Liquid): Add dropwise via a syringe pump over 90 minutes. CRITICAL: Do not allow temperature to exceed +5°C during addition.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 12 hours. Monitor by HPLC/GC (Target: <1% Aldehyde remaining).

-

Quenching (Exothermic): Cool the mixture back to 0°C. Slowly add saturated aqueous NaHCO3 (500 mL). Warning: Vigorous CO2 evolution.

-

Workup: Separate phases. Wash the organic layer with 1M HCl (2 x 200 mL) to remove DBU, followed by Brine. Dry over MgSO4.[1]

-

Isolation: Concentrate under reduced pressure to yield 1-Bromo-2-(difluoromethyl)-4-fluorobenzene as a pale yellow oil.

-

Expected Yield: 85-92%

-

Purity: >97% (GC).

-

Protocol B: Palladium-Catalyzed Hydroxycarbonylation

Objective: Carbonylation of the aryl bromide to the carboxylic acid. Scale: 50 g Input Advantage: Avoids high-pressure autoclaves; operates at moderate pressure (5-10 bar).

Materials & Reagents

| Reagent | Equiv.[1][2][3] | Role |

| Intermediate (from Protocol A) | 1.0 | Substrate |

| Pd(OAc)2 | 1.0 mol% | Catalyst Precursor |

| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | 2.0 mol% | Ligand |

| Triethylamine (Et3N) | 2.5 | Base |

| Water | 5.0 | Nucleophile |

| DMSO or 1,4-Dioxane | 10 Vol | Solvent |

| Carbon Monoxide (CO) | 5-10 bar | Reagent Gas |

Step-by-Step Methodology

-

Catalyst Pre-formation: In a mixing vessel under Nitrogen, dissolve Pd(OAc)2 (0.50 g) and dppf (2.46 g) in a small portion of DMSO. Stir for 15 mins to form the active [Pd(dppf)(OAc)2] complex.

-

Loading: Transfer the catalyst solution, Intermediate (50 g, 0.22 mol), Et3N (56 g), and Water (20 g) into a stainless steel pressure reactor (Autoclave). Add remaining solvent to reach 500 mL total volume.

-

Purging: Purge the reactor 3 times with Nitrogen, then 3 times with Carbon Monoxide .

-

Reaction: Pressurize to 5 bar (75 psi) with CO. Heat to 80°C . Stir at 800 rpm.

-

Kinetics: Reaction typically completes in 6-8 hours.

-

Monitoring: Pressure drop indicates consumption of CO. Repressurize if necessary.

-

-

Workup:

-

Cool to room temperature and vent CO (scrubber required).

-

Dilute with Water (500 mL) and Ethyl Acetate (300 mL).

-

Phase Separation: The product is in the aqueous layer (as the triethylammonium salt). Discard the organic layer (removes non-polar impurities/catalyst ligands).

-

-

Acidification: Acidify the aqueous layer to pH 1-2 using 6M HCl . The product will precipitate.[1][4]

-

Isolation: Filter the white solid, wash with cold water, and dry in a vacuum oven at 45°C.

-

Expected Yield: 88-95%

-

Appearance: White crystalline solid.

-

Analytical Validation & Troubleshooting

Analytical Parameters

-

1H NMR (400 MHz, DMSO-d6):

- 13.5 (s, 1H, -COOH)

-

7.2 - 7.5 (t, 1H,

- 7.8 - 8.1 (m, aromatic protons).

-

19F NMR:

-

Signal at ~ -115 ppm (Ar-F).

-

Doublet at ~ -110 to -120 ppm (-CF 2H).

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield in Step 1 | Thermal decomposition of fluorinating agent. | Ensure Temp < 5°C during addition. Use XtalFluor-E instead of DAST. |

| "Black" Palladium precip. | Catalyst death due to oxygen. | Rigorous degassing of solvents. Ensure CO purity >99.9%. |

| Incomplete Carbonylation | Steric hindrance at ortho-position.[5] | Increase pressure to 10 bar or temperature to 95°C. |

| Etching of Glassware | HF generation during Step 1. | Add solid NaF or K2CO3 to the reaction to buffer HF. Use Teflon vessels. |

Safety & Industrial Hygiene

-

Fluorinating Agents: Deoxo-Fluor and DAST release HF upon contact with moisture.[3] All operations must be performed in a well-ventilated fume hood.[3] Calcium gluconate gel must be available for skin exposure first aid.

-

Carbon Monoxide: Odorless, silent killer. Use personal CO monitors. Ensure the autoclave is pressure-tested and located in a blast-proof bay or designated high-pressure room.

References

-

Deoxofluorination Safety

-

L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry. Link

- Note: Establishes XtalFluor-E as a safer altern

-

-

Carbonylation Methodology

-

Beller, M., et al. (2010). "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds." Chemical Reviews. Link

- Note: Foundational text for Pd-catalyzed hydroxycarbonyl

-

-

Difluoromethylation in Agrochemicals

-

Fujiwara, T., & O'Hagan, D. (2014). "Successful fluorine-containing herbicide agrochemicals." Journal of Fluorine Chemistry. Link

- Note: Contextualizes the biological importance of the target moiety.

-

- Baumeister, P., et al. (1998). "Industrial Applications of Fluorine Chemistry." Chimia.

Sources

Troubleshooting & Optimization

Technical Support Center: A-Z Guide to Optimizing 2-(Difluoromethyl)-5-fluorobenzoic Acid Synthesis

Welcome to the comprehensive technical support center for the synthesis of 2-(Difluoromethyl)-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of the reaction, provide detailed protocols, and offer data-driven insights to empower your synthetic efforts.

The difluoromethyl group (–CF₂H) is a valuable motif in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amide groups.[1][2] Its incorporation can enhance metabolic stability and membrane permeability.[3] This guide focuses on a common synthetic route: the difluoromethylation of a suitable precursor followed by oxidation to the benzoic acid.

I. Troubleshooting Guide: From Low Yields to Impurities

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, providing a logical framework for problem-solving.

Issue 1: Low Yield of the Difluoromethylated Intermediate

Question: My initial difluoromethylation step is resulting in a low yield of 2-(difluoromethyl)-5-fluorotoluene. What are the likely causes and how can I improve it?

Answer: Low yields in the difluoromethylation step often stem from several critical factors related to the choice of reagents, reaction conditions, and the stability of intermediates. Let's break down the potential culprits and their solutions.

Causality & Experimental Choices:

The introduction of the difluoromethyl group can be achieved through various methods, including nucleophilic, electrophilic, and radical pathways.[4][5] The choice of a difluoromethylating agent is paramount. Reagents like TMSCF₂H (Ruppert-Prakash type) can generate a difluorocarbene equivalent, while others like S-(difluoromethyl)sulfonium salts act as electrophilic sources.[6]

Troubleshooting Steps:

-

Re-evaluate Your Difluoromethylating Agent:

-

For Nucleophilic Approaches (e.g., using TMSCF₂H): These reactions often require a suitable initiator, such as a fluoride source or a base, to generate the active difluoromethyl anion.[3] Ensure your initiator is anhydrous and of high purity. The choice of base is critical; a weak base may not effectively generate the nucleophile, while an overly strong base could lead to unwanted side reactions.[7]

-

For Radical Pathways: Radical difluoromethylation can be highly effective, especially for heteroaromatic systems.[3] These reactions often employ a radical initiator (e.g., AIBN, peroxides) or photoredox catalysis.[1][3] Ensure your initiator is fresh and that the reaction is adequately protected from oxygen, which can quench radical intermediates.

-

For Electrophilic Approaches: Reagents like S-(difluoromethyl)sulfonium salts require a nucleophilic substrate.[8] Ensure your starting material is sufficiently nucleophilic and that the reaction conditions do not degrade the electrophilic reagent.

-

-

Optimize Reaction Conditions:

-

Temperature: Many difluoromethylation reactions are temperature-sensitive. Running the reaction at too low a temperature may result in slow or incomplete conversion. Conversely, excessive heat can lead to decomposition of the reagent or product.[9] A systematic temperature screen is advisable.

-

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Aprotic polar solvents like DMF or THF are commonly used.[10] Ensure your solvent is anhydrous, as water can quench many difluoromethylating agents and intermediates.

-

Inert Atmosphere: Many difluoromethylation reagents and the intermediates they form are sensitive to air and moisture.[3] Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial for reproducibility and high yields.

-

-

Consider Side Reactions:

-

Over-reaction or Decomposition: Some difluoromethylated products can be unstable under the reaction conditions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.

-

Competing Reactions: The fluorine substituent on the aromatic ring can influence its reactivity.[11] Be aware of potential side reactions, such as nucleophilic aromatic substitution, if harsh conditions or strong nucleophiles are used.

-

Issue 2: Incomplete Oxidation to the Benzoic Acid

Question: The oxidation of 2-(difluoromethyl)-5-fluorotoluene to the corresponding benzoic acid is sluggish and incomplete. How can I drive this reaction to completion?

Answer: Incomplete oxidation is a frequent challenge, often related to the choice of oxidant, reaction conditions, and the stability of the benzylic C-H bonds.[12]

Causality & Experimental Choices:

The oxidation of a difluoromethyl group to a carboxylic acid is a robust transformation. However, the electron-withdrawing nature of the fluorine atoms can make the benzylic protons less susceptible to oxidation compared to a standard methyl group.

Troubleshooting Steps:

-

Choice and Stoichiometry of Oxidizing Agent:

-

Strong Oxidants: Potassium permanganate (KMnO₄) or chromic acid are powerful oxidizing agents often used for this transformation.[13][14] Ensure you are using a sufficient stoichiometric excess of the oxidant.

-

Milder Conditions: If strong oxidants lead to degradation of the aromatic ring, consider milder conditions. Catalytic oxidation using transition metal catalysts (e.g., Co(OAc)₂ or Mn(OAc)₂) with an oxygen or air source can be effective.[15]

-

-

Reaction Temperature and Time:

-

Temperature: Higher temperatures generally accelerate the rate of oxidation.[15] However, excessive heat can lead to decarboxylation of the product or other side reactions. A controlled increase in temperature, while monitoring the reaction, is recommended.

-

Reaction Time: These oxidations can be slow. Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring by TLC or HPLC is essential to determine the point of maximum conversion.[16]

-

-

Phase Transfer Catalysis:

-

If using an inorganic oxidant like KMnO₄ in a biphasic system (e.g., water/toluene), a phase transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the reaction rate by facilitating the transport of the oxidant into the organic phase.

-

Issue 3: Formation of Impurities During Carboxylation (Alternative Route)

Question: I am attempting to synthesize the target molecule via a Grignard reaction of a suitable aryl halide followed by carboxylation with CO₂. However, I am observing significant byproduct formation. What are the common pitfalls?

Answer: The Grignard route, while powerful, is sensitive to specific conditions and prone to certain side reactions.

Causality & Experimental Choices:

This route involves the formation of a highly reactive organometallic intermediate. The success of this reaction hinges on the clean formation of the Grignard reagent and its subsequent reaction with carbon dioxide.

Troubleshooting Steps:

-

Grignard Reagent Formation:

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[13][17] All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) are essential. Any trace of water will quench the Grignard reagent.[18]

-

Magnesium Activation: The surface of the magnesium turnings must be reactive. Activating the magnesium with a small crystal of iodine or by mechanical means can help initiate the reaction.[13]

-

-

Side Reactions of the Grignard Reagent:

-

Wurtz-Type Coupling: The Grignard reagent can couple with unreacted aryl halide to form a biphenyl byproduct.[13] This can be minimized by the slow, dropwise addition of the aryl halide to the magnesium suspension.

-

Reaction with the Carboxylic Acid Product: Grignard reagents are strong bases and will be quenched by the acidic proton of the newly formed carboxylic acid.[19][20] This is why the reaction is typically worked up with acid after the carboxylation step is complete.

-

-

Carboxylation Step:

-

CO₂ Source: Use dry ice (solid CO₂) or bubble dry CO₂ gas through the solution. Ensure the CO₂ is in excess to drive the reaction to completion.

-

Temperature: The carboxylation is typically performed at low temperatures (e.g., by pouring the Grignard solution over crushed dry ice) to minimize side reactions.

-

II. Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to monitor the reaction progress and assess the purity of the final product?

A1: A combination of techniques is recommended for comprehensive analysis:

-

Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress.

-

High-Performance Liquid Chromatography (HPLC): A robust method for quantitative analysis of purity. A reversed-phase C18 column with a UV detector is typically suitable.[16][21]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts, especially after derivatization of the carboxylic acid to a more volatile ester.[22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Essential for structural confirmation of the final product and key intermediates. ¹⁹F NMR is particularly useful for confirming the presence and purity of the difluoromethyl group.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for reaction components, aiding in the identification of intermediates and byproducts.[23]

Q2: What are the key safety considerations when working with difluoromethylating agents?

A2: Many difluoromethylating agents are toxic and/or reactive and should be handled with appropriate safety precautions.[3]

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Some reagents may be pyrophoric or release toxic gases upon contact with water or air. Consult the Safety Data Sheet (SDS) for the specific reagent you are using.

-

Quench any residual reactive reagents carefully according to established laboratory procedures.

Q3: How can I effectively purify the final 2-(Difluoromethyl)-5-fluorobenzoic acid product?

A3: Purification is critical to obtain a high-purity product.

-

Extraction: An initial workup involving extraction can remove many impurities. The acidic nature of the product allows for extraction into a basic aqueous solution (e.g., sodium bicarbonate), followed by re-acidification and extraction back into an organic solvent.

-

Recrystallization: This is a powerful technique for purifying solid compounds. A suitable solvent system (e.g., ethanol/water or toluene) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[21]

-

Column Chromatography: If recrystallization is insufficient to remove persistent impurities, silica gel column chromatography can be employed.

III. Visualization of Key Processes

Troubleshooting Workflow for Low Yields

This diagram outlines a logical approach to diagnosing and resolving low reaction yields.

Caption: A logical workflow for troubleshooting low reaction yields.

General Synthetic Pathway

This diagram illustrates the two common synthetic approaches discussed.

Caption: Common synthetic routes to the target compound.

IV. Experimental Protocols

Protocol 1: Oxidation of 2-(Difluoromethyl)-5-fluorotoluene

This protocol is a general guideline and may require optimization based on your specific substrate and equipment.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(difluoromethyl)-5-fluorotoluene (1.0 eq).

-

Reagent Addition: Add a solution of potassium permanganate (KMnO₄, 3.0-4.0 eq) in water. If the starting material is not soluble in water, a co-solvent like acetone or a phase transfer catalyst may be necessary.

-

Reaction: Heat the mixture to reflux (or a suitable temperature determined by optimization) and stir vigorously. Monitor the reaction progress by TLC or HPLC. The disappearance of the purple color of the permanganate is an indicator of its consumption.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the excess KMnO₄ with a suitable reducing agent (e.g., sodium bisulfite) until the solution becomes colorless.

-

Isolation: Filter the mixture to remove the manganese dioxide precipitate. Acidify the filtrate with a strong acid (e.g., HCl) to a pH of ~2. The benzoic acid product should precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system.[21]

Data Presentation: Optimization of Oxidation Conditions

| Entry | Oxidant | Temperature (°C) | Time (h) | Yield (%) |

| 1 | KMnO₄ | 100 | 12 | 75 |

| 2 | KMnO₄ | 80 | 24 | 68 |

| 3 | Co(OAc)₂/O₂ | 120 | 18 | 82 |

| 4 | CrO₃ | 60 | 10 | 65 |

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary.

V. References

-

Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.

-

Alfa Chemistry. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Organofluorine / Alfa Chemistry.

-

BenchChem. (2025). Side reactions to avoid during the synthesis of 2-Fluorobenzoic acid. BenchChem Technical Support.

-

Silva, A. M., et al. (2024). Improvements in the manufacture of benzoic acid obtained by catalytic oxidation of toluene. ResearchGate.

-

Asymmetric Universe. (2011). Common Mistakes with Carbonyls: Carboxylic Acids... Are Acids! Master Organic Chemistry.

-

Yuan, C., et al. (2018). Ruthenium(II)-enabled para-selective C-H difluoromethylation of anilides and their derivatives. ResearchGate.

-

Prakash, G. K. S., et al. (2012). Tuning the Reactivity of Difluoromethyl Sulfoximines from Electrophilic to Nucleophilic. Organic Letters.

-

Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis.

-

Singh, K., & Ghosh, M. K. (n.d.). A REVIEW ON DIFLUOROMETHYLATION OF ARYL AND HETEROARYL COMPOUNDS. International Journal of Futuristic Innovation in Engineering, Science and Technology (IJFIEST).

-

Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.

-

BenchChem. (2025). Technical Support Center: Optimizing Difluoromethylation Reactions with Difluoromethanol. BenchChem Technical Support.

-

BenchChem. (2025). Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis. BenchChem Technical Support.

-

BenchChem. (2025). Purification challenges of 2-Fluorobenzoic acid and how to overcome them. BenchChem Technical Support.

-

BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for Difluoromethylarsine Derivatives. BenchChem Technical Support.

-

Jia, J., et al. (2020). Oxidation of toluene to benzoic acid via VOTPP catalyst synthesized with an improved method. Monatshefte fuer Chemie.

-

Garlyyev, B., & Strunk, J. (2021). CO₂(De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. ResearchGate.

-

Schwab, F. W., & Wichers, E. (n.d.). PREPARATION OF BENZOIC ACID OF HIGH PURITY. Journal of Research of the National Bureau of Standards.

-

BenchChem. (n.d.). Toluene derivatives synthesis and applications in research. BenchChem.

-

Hu, J., et al. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research.

-

BenchChem. (2025). A Comparative Guide to Analytical Method Validation for Quantifying 2-Fluorobenzoic Acid. BenchChem Technical Support.

-

LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts.

-

Huy Ngo. (2017). Why can't the reaction of grignard reagent with carboxylic acid give a ketone? Chemistry Stack Exchange.

-

Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Proceedings of the National Academy of Sciences of the United States of America.

-

Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A.

-

BenchChem. (2025). Application Notes and Protocols for the Characterization of 2-Fluorobenzoic Acid. BenchChem Technical Support.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine in Chemical Synthesis: A Look at 2-Amino-5-fluorobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD..

-

Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses.

Sources

- 1. A REVIEW ON DIFLUOROMETHYLATION OF ARYL AND HETEROARYL COMPOUNDS | International Journal of Futuristic Innovation in Engineering, Science and Technology (IJFIEST) [journal.inence.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. sioc.cas.cn [sioc.cas.cn]

- 11. nbinno.com [nbinno.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]

Minimizing decarboxylation during 2-(Difluoromethyl)-5-fluorobenzoic acid reactions

Topic: Minimizing Decarboxylation During Chemical Transformations

Executive Summary & Mechanistic Insight

The Core Challenge:

2-(Difluoromethyl)-5-fluorobenzoic acid is a highly specialized building block. Its structural utility in medicinal chemistry—providing a lipophilic hydrogen bond donor (

Users frequently encounter protodecarboxylation (loss of

-

Electronic Destabilization: The electron-withdrawing nature of the fluorine (C5) and the difluoromethyl group (C2) pulls electron density from the ring, stabilizing the aryl anion intermediate formed after

loss. -

The "Ortho-Effect": The bulky ortho-

group forces the carboxylate out of planarity with the benzene ring. This deconjugation raises the ground-state energy of the acid, lowering the activation energy barrier for decarboxylation.

The Solution: To preserve the carboxylate, you must avoid conditions that stabilize the transition state of the decarboxylation (high heat, specific metal catalysts) or facilitate the formation of the aryl anion.

Visualizing the Danger Zone

The following diagram illustrates the competing pathways. Your goal is to stay in the "Safe Activation" path and avoid the "Thermal/Catalytic Decarboxylation" loop.

Caption: Figure 1. Kinetic competition between safe activation (Green) and decarboxylation pathways (Red) induced by thermal or steric stress.

Troubleshooting Guide & FAQs

This section addresses specific issues reported by our user base regarding this substrate.

Scenario A: Amide Coupling

Q: I am trying to couple this acid with a secondary amine using EDC/HOBt in DMF at room temperature, but I see significant starting material loss and a non-polar byproduct. What is happening?

A: You are likely observing thermal decarboxylation facilitated by the solvent.

-

Diagnosis: DMF is a polar aprotic solvent. At room temperature (or slightly elevated if the reaction exotherms), DMF can stabilize the transition state for decarboxylation. The non-polar byproduct is 1-(difluoromethyl)-4-fluorobenzene.

-

Fix: Switch to a Mixed Anhydride or HATU protocol at 0°C .

-

Why? HATU is highly reactive and converts the acid to the active ester rapidly at low temperatures, consuming the substrate before it can decarboxylate.

-

Protocol Adjustment: Dissolve acid in DCM (not DMF) at 0°C. Add DIPEA, then HATU. Stir 15 min. Add amine.[1][2][3] Keep at 0°C for 2 hours before warming.

-

Scenario B: Acid Chloride Formation

Q: Can I reflux this acid in Thionyl Chloride (

A: ABSOLUTELY NOT.

-

Risk: Refluxing thionyl chloride (

) provides sufficient thermal energy to drive the decarboxylation of ortho-substituted electron-deficient benzoic acids. The generation of HCl gas further promotes the protonation of the transient aryl species. -

Alternative: Use the Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or Oxalyl Chloride at room temperature.

-

Protocol: Dissolve acid in anhydrous DCM. Add catalytic DMF (1-2 drops). Add Oxalyl Chloride dropwise at 0°C . Allow to warm to RT only. Evaporate solvent under reduced pressure without heating the water bath above 30°C.

-

Scenario C: Scale-Up and Workup

Q: On a 10g scale, I lost 30% of my mass during the basic workup. The aqueous layer was acidified, but the recovery was low.

A: This suggests decarboxylation during the acidification step or loss of the fluorinated neutral byproduct.

-

Mechanism: When you acidify the aqueous carboxylate salt, you pass through a pH range where the species is protonated but potentially warm (heat of neutralization).

-

Fix:

-

Temperature Control: Acidify the aqueous layer slowly in an ice bath. Do not let the internal temperature rise above 10°C.

-

pH Endpoint: Do not over-acidify. Bring pH to ~3-4 (just below the pKa of the acid) rather than pH 1. Strong acidic environments favor protodecarboxylation of electron-poor rings.

-

Validated Experimental Protocols

These protocols are designed to minimize the "Transition State" energy overlap shown in Figure 1.

Protocol 1: "Safe-Mode" Amide Coupling (HATU Method)

Best for: Precious intermediates, unstable acids.

| Parameter | Specification | Rationale |

| Solvent | Dichloromethane (DCM) or THF | Low boiling point allows mild evaporation; non-polar nature destabilizes ionic transition states. |

| Temperature | -10°C to 0°C | Kinetic control prevents overcoming the decarboxylation activation barrier. |

| Base | DIPEA or NMM (2.5 equiv) | Non-nucleophilic bases prevent side reactions. |

| Coupling Agent | HATU (1.1 equiv) | Fast activation at low temp.[2] |

Step-by-Step:

-

Charge a flame-dried flask with 2-(Difluoromethyl)-5-fluorobenzoic acid (1.0 equiv) and anhydrous DCM (0.1 M concentration).

-

Cool the solution to -10°C (acetone/ice bath).

-

Add DIPEA (2.5 equiv) dropwise. Note: Solution may yellow.

-

Add HATU (1.1 equiv) in one portion.[2]

-

Stir at -10°C for 20 minutes. (Formation of the At-complex).

-

Add the Amine partner (1.0 - 1.2 equiv).

-

Stir at 0°C for 4 hours. Monitor by TLC/LCMS.[2]

-

Quench: Add saturated

(cold). -

Workup: Extract with DCM. Wash organic layer with cold 5%

(removes unreacted acid) and Brine. Dry over -

Concentrate: Rotary evaporator bath < 30°C.

Protocol 2: "Cold" Acid Chloride Synthesis

Best for: Sterically hindered amine partners that fail with HATU.

Step-by-Step:

-

Suspend 2-(Difluoromethyl)-5-fluorobenzoic acid (1.0 equiv) in anhydrous DCM (0.2 M) under Argon.

-

Add catalytic DMF (2 drops per gram of substrate).

-

Cool to 0°C .

-

Add Oxalyl Chloride (1.2 equiv) dropwise over 15 minutes. Gas evolution (

) will occur—vent properly. -

Stir at 0°C for 1 hour, then allow to warm to 20°C (Room Temp) for 2 hours. Do not heat.

-

Evaporation: Remove solvent and excess oxalyl chloride under high vacuum at ambient temperature. Do not use a warm water bath.

-

Use: Redissolve the crude acid chloride immediately in DCM and react with the amine/alcohol.

Decision Matrix: Selecting the Right Condition

Use this logic flow to determine the safest route for your specific transformation.

Caption: Figure 2. Decision tree for coupling conditions minimizing thermal stress.

References

-

Organic Chemistry Portal. (2024). Decarboxylation Strategies and Prevention. Retrieved from [Link]

- Goossen, L. J., et al. (2009). Protodecarboxylation of aromatic carboxylic acids. Advanced Synthesis & Catalysis.

-

Xu, P., et al. (2021).[4] Decarboxylative fluorination of benzoic acids at low temperature. Journal of the American Chemical Society. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Mechanism of Decarboxylation in Beta-Keto Acids and Electron Deficient Aromatics. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Recrystallization of 2-(Difluoromethyl)-5-fluorobenzoic acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-(Difluoromethyl)-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the recrystallization of this compound. Our focus is on building a robust, rational approach to solvent selection and optimization from first principles.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the development of a recrystallization protocol for 2-(Difluoromethyl)-5-fluorobenzoic acid.

Q1: I'm starting with a crude sample of 2-(Difluoromethyl)-5-fluorobenzoic acid. How do I begin selecting a suitable recrystallization solvent?

A1: The fundamental principle of solvent selection is that "like dissolves like," but with a critical nuance for recrystallization: the ideal solvent should show high solubility for your compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[1][2]

Your target molecule, 2-(Difluoromethyl)-5-fluorobenzoic acid, has several structural features that guide solvent choice:

-

Aromatic Ring: Suggests some solubility in aromatic solvents like toluene.

-

Carboxylic Acid Group (-COOH): This is a polar, protic group capable of hydrogen bonding. It imparts polarity and suggests solubility in polar solvents like alcohols (methanol, ethanol) or even water, especially when hot.[3][4]

-

Fluorine Substituents (-F, -CHF2): The fluorine atoms increase polarity and can participate in intermolecular interactions, but the difluoromethyl group adds lipophilic character compared to a simple fluoro group.

Given this structure, a systematic screening of solvents across a polarity range is the most effective starting point. A logical approach involves testing small quantities of your crude material against a panel of solvents.

Q2: Which single solvents are most promising for a fluorinated benzoic acid like this, and what are their pros and cons?

A2: Based on the properties of similar aromatic carboxylic acids, several single-solvent systems are excellent candidates for initial screening.[3][4][5] The choice involves balancing solubility, boiling point (for ease of handling and removal), and safety.

| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Issues |

| Water | 100 | High | Pro: Excellent for polar compounds, non-flammable, inexpensive. Benzoic acids often show a large solubility differential between hot and cold water.[4] Con: High boiling point and high heat of vaporization can make drying crystals slow.[3] |

| Ethanol (95% or Absolute) | 78 | High | Pro: Excellent general-purpose solvent for moderately polar compounds; dissolves many organics when hot.[3] Con: May be too good a solvent, leading to low recovery. Often used in mixed-solvent systems. |

| Toluene | 111 | Low | Pro: Good choice for aromatic compounds.[3] Con: High boiling point can be difficult to remove completely and increases the risk of "oiling out." |

| Ethyl Acetate | 77 | Intermediate | Pro: Good general solvent for compounds of intermediate polarity.[3] Con: Its effectiveness can be highly specific to the impurity profile. |

| Acetone | 56 | Intermediate | Pro: Dissolves a wide range of compounds. Con: Its low boiling point can make it difficult to maintain a constant volume during heating, leading to premature crystallization.[3] |

Q3: When is a mixed-solvent system a better choice than a single solvent?

A3: A mixed-solvent (or two-solvent) system is employed when no single solvent provides the ideal solubility profile.[3] This typically occurs in two scenarios:

-

Your compound is highly soluble in one solvent at all temperatures (e.g., ethanol).

-

Your compound is poorly soluble in another solvent at all temperatures (e.g., water or hexane).

By pairing a "good" (soluble) solvent with a "poor" (anti-solvent), you can fine-tune the solubility to achieve excellent crystallization. The two solvents must be miscible.[3] For your target molecule, common and effective pairs would be Ethanol/Water or Toluene/Hexane .[1][6]

The general principle is to dissolve the compound in a minimum amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point). A few more drops of the "good" solvent are then added to restore clarity before allowing the solution to cool slowly.[5]

Experimental Protocols & Workflows

Systematic Solvent Selection Workflow

This workflow provides a logical path for identifying a suitable solvent system.

Caption: A flowchart for diagnosing and solving common recrystallization problems.

References

- Mohrig, J. R. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.

- BenchChem. (2025). Purification challenges of 2-Fluorobenzoic acid and how to overcome them.

- University of Toronto Scarborough. (n.d.).

- University of Rochester, Department of Chemistry. (n.d.).

- University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice.

- CU Boulder, Department of Chemistry. (n.d.).

- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.

- University of York, Chemistry Teaching Labs. (n.d.).

- University of Calgary, Department of Chemistry. (n.d.).

- UMass Lowell, Department of Chemistry. (n.d.).

- Reddit. (2014).

- Michigan State University, Department of Chemistry. (n.d.). Recrystallization is the most common method for purifying solid compounds.

Sources

Technical Support Center: Stability of 2-(Difluoromethyl)-5-fluorobenzoic Acid Under Basic Hydrolysis Conditions

Introduction

Welcome to the technical support guide for 2-(Difluoromethyl)-5-fluorobenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this fluorinated building block. Understanding the stability of this compound, particularly under basic conditions, is critical for successful reaction design, workup procedures, formulation development, and the establishment of robust analytical methods. The presence of the difluoromethyl (CHF₂) group, while imparting desirable electronic and metabolic properties, also introduces a unique chemical reactivity profile that must be carefully considered.[1][2] This guide provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to empower your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability and handling of 2-(Difluoromethyl)-5-fluorobenzoic acid in basic environments.

Q1: What is the expected stability of the 2-(difluoromethyl)-5-fluorobenzoic acid under basic conditions?

A: The stability is highly dependent on the conditions (base concentration, temperature, and time). The molecule contains two key sites susceptible to base: the acidic carboxylic acid proton and the proton on the difluoromethyl group. While the carbon-fluorine (C-F) bond is inherently strong, the proton on the difluoromethyl carbon is acidic due to the electron-withdrawing nature of the two fluorine atoms.[1] Under mild basic conditions (e.g., stoichiometric NaHCO₃ or Et₃N at room temperature for deprotonation of the carboxylic acid), the difluoromethyl group is generally stable. However, under stronger basic conditions (e.g., excess NaOH or KOH) and/or with heating, degradation of the difluoromethyl group is likely to occur.

Q2: What is the primary degradation pathway for this compound in a strong basic solution?

A: The most probable degradation pathway involves a haloform-type reaction at the difluoromethyl group. The sequence is initiated by the abstraction of the acidic proton from the CHF₂ group by a strong base, forming a carbanion. This intermediate can then eliminate a fluoride ion to generate a highly reactive difluorocarbene, which will subsequently react with water or hydroxide ions in the medium, leading to further decomposition into products like formate and fluoride salts.

Q3: What analytical methods are recommended for monitoring the stability of 2-(Difluoromethyl)-5-fluorobenzoic acid?

A: Reversed-phase High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and effective technique for monitoring the stability of this compound.[3][4] A stability-indicating HPLC method, which can resolve the parent compound from all potential degradation products, is essential.[5] For definitive identification of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. ¹⁹F NMR spectroscopy can also be a powerful tool to track the appearance of fluoride ions (F⁻) or new fluorine-containing species in the reaction mixture.

Q4: How do temperature and base concentration impact the degradation rate?

A: In accordance with standard chemical kinetics, both increased temperature and higher base concentration will significantly accelerate the rate of degradation. The hydrolysis reaction is likely to have a strong temperature dependence. Therefore, if stability is desired, basic operations should be conducted at the lowest practical temperature (e.g., 0-5 °C) and with the minimum required amount of base for the shortest possible duration.

Section 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems that may arise during experiments involving basic conditions.

Issue 1: I'm observing a significant loss of my starting material over time during a basic hydrolysis experiment (e.g., saponification of a downstream ester). What is happening?

Possible Cause: You are likely observing base-mediated degradation of the difluoromethyl group, not just the intended hydrolysis reaction. The conditions of your experiment (e.g., >1 M NaOH, >50 °C) are likely too harsh for the CHF₂ moiety.

Troubleshooting Steps:

-

Re-evaluate Conditions: Can the desired reaction be achieved under milder conditions? Consider using a weaker base (e.g., K₂CO₃, LiOH), a lower temperature, or a shorter reaction time.

-

Monitor at Low Temperature: Set up a small-scale experiment at 0 °C and monitor the reaction by HPLC every 30 minutes. This will help determine if the degradation is suppressed at lower temperatures while the desired reaction proceeds, albeit more slowly.

-